molecular formula C13H8ClN3O2 B114698 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine CAS No. 141409-08-7

2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine

Cat. No.: B114698
CAS No.: 141409-08-7
M. Wt: 273.67 g/mol
InChI Key: ZNPCQZYSKNBMDT-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole ring fused to an imidazo[1,2-b]pyridazine core, with a chlorine atom at the 6th position. The benzodioxole moiety is known for its presence in several bioactive molecules, contributing to the compound’s potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe chlorination step is usually performed using reagents like thionyl chloride or phosphorus pentachloride under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a dechlorinated product .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The imidazo[1,2-b]pyridazine core can interact with nucleic acids or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine is unique due to the presence of both the benzodioxole and imidazo[1,2-b]pyridazine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2/c14-12-3-4-13-15-9(6-17(13)16-12)8-1-2-10-11(5-8)19-7-18-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPCQZYSKNBMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN4C(=N3)C=CC(=N4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577950
Record name 2-(2H-1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141409-08-7
Record name 2-(2H-1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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